6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the bromination of a benzopyran precursor. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 6 and 8 positions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Uniqueness
6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of two bromine atoms at the 6 and 8 positions. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C10H8Br2O3 |
---|---|
Molecular Weight |
335.98 g/mol |
IUPAC Name |
6,8-dibromo-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H8Br2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14) |
InChI Key |
XTPNRIIJNIORCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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